molecular formula C14H19NO3 B2903728 N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2418692-21-2

N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide

Cat. No.: B2903728
CAS No.: 2418692-21-2
M. Wt: 249.31
InChI Key: KTOZVFKGGODPCJ-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide is an organic compound with the molecular formula C13H17NO3. It belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,9-15-13(16)12-8-18-12)10-6-4-5-7-11(10)17-3/h4-7,12H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZVFKGGODPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide typically involves the reaction of 2-(2-methoxyphenyl)-2-methylpropan-1-amine with an epoxide precursor under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, thiourea, or halide salts can be used under basic or acidic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive oxirane ring.

    Industry: The compound is used in the production of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide is unique due to its specific substitution pattern and the presence of both an oxirane ring and a carboxamide group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in synthesis and research.

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